molecular formula C8H7F3N2O2 B1409196 2-Amino-5-(trifluoromethyl)pyridine-3-acetic acid CAS No. 1228898-21-2

2-Amino-5-(trifluoromethyl)pyridine-3-acetic acid

Cat. No.: B1409196
CAS No.: 1228898-21-2
M. Wt: 220.15 g/mol
InChI Key: AOHPRLWZUSNIBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-(trifluoromethyl)pyridine-3-acetic acid is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an amino group at the 2-position, a trifluoromethyl group at the 5-position, and an acetic acid moiety at the 3-position of the pyridine ring. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(trifluoromethyl)pyridine-3-acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-trifluoromethylpyridine with ammonia to form 2-amino-5-(trifluoromethyl)pyridine. This intermediate is then further reacted with acetic anhydride to introduce the acetic acid moiety at the 3-position.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(trifluoromethyl)pyridine-3-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and trifluoromethyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound.

Scientific Research Applications

2-Amino-5-(trifluoromethyl)pyridine-3-acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of agrochemicals, electronic materials, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Amino-5-(trifluoromethyl)pyridine-3-acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target molecules, influencing their activity. The acetic acid moiety may also play a role in the compound’s overall reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-chloro-5-(trifluoromethyl)pyridine: Similar structure but with a chlorine atom instead of an acetic acid moiety.

    2-Amino-5-(trifluoromethyl)pyridine: Lacks the acetic acid group, making it less reactive in certain contexts.

Uniqueness

2-Amino-5-(trifluoromethyl)pyridine-3-acetic acid is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the acetic acid moiety provides additional reactivity and potential for further functionalization.

Properties

IUPAC Name

2-[2-amino-5-(trifluoromethyl)pyridin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c9-8(10,11)5-1-4(2-6(14)15)7(12)13-3-5/h1,3H,2H2,(H2,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHPRLWZUSNIBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1CC(=O)O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-(trifluoromethyl)pyridine-3-acetic acid
Reactant of Route 2
Reactant of Route 2
2-Amino-5-(trifluoromethyl)pyridine-3-acetic acid
Reactant of Route 3
Reactant of Route 3
2-Amino-5-(trifluoromethyl)pyridine-3-acetic acid
Reactant of Route 4
Reactant of Route 4
2-Amino-5-(trifluoromethyl)pyridine-3-acetic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-Amino-5-(trifluoromethyl)pyridine-3-acetic acid
Reactant of Route 6
Reactant of Route 6
2-Amino-5-(trifluoromethyl)pyridine-3-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.